molecular formula C12H12ClN3O4S B2544876 4-chloro-N-(2,4-dimethoxypyrimidin-5-yl)benzene-1-sulfonamide CAS No. 2194907-67-8

4-chloro-N-(2,4-dimethoxypyrimidin-5-yl)benzene-1-sulfonamide

Cat. No.: B2544876
CAS No.: 2194907-67-8
M. Wt: 329.76
InChI Key: VWJDKIZQFHDSHJ-UHFFFAOYSA-N
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Description

4-chloro-N-(2,4-dimethoxypyrimidin-5-yl)benzene-1-sulfonamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications, particularly in medicinal chemistry as antibacterial agents. This compound features a sulfonamide group attached to a benzene ring, which is further substituted with a chloro group and a pyrimidine moiety. The presence of these functional groups imparts unique chemical and biological properties to the compound.

Mechanism of Action

Target of Action

The primary target of the compound 4-chloro-N-(2,4-dimethoxypyrimidin-5-yl)benzene-1-sulfonamide is the bacterial enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the production of folate, a vital component for bacterial DNA synthesis and cell division .

Mode of Action

This compound acts as a competitive inhibitor of dihydropteroate synthetase . The structural similarity between this compound and para-aminobenzoic acid (PABA), a substrate of the enzyme, allows the compound to bind to the active site of the enzyme, thereby inhibiting its activity . This results in the prevention of dihydrofolate, tetrahydrofolate formation, and subsequently inhibits bacterial DNA growth and cell division .

Biochemical Pathways

The inhibition of dihydropteroate synthetase by this compound affects the folate synthesis pathway . Folate is essential for the synthesis of nucleotides, the building blocks of DNA. By inhibiting folate synthesis, the compound effectively halts bacterial DNA synthesis and cell division .

Pharmacokinetics

Sulfonamides, in general, are known to be well absorbed orally, widely distributed in the body, metabolized in the liver, and excreted in the urine . These properties may impact the bioavailability of the compound, but specific details for this compound are currently unavailable.

Result of Action

The result of the action of this compound is the inhibition of bacterial growth and replication . By blocking the synthesis of folate, an essential component for bacterial DNA synthesis, the compound effectively halts the growth and division of bacterial cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(2,4-dimethoxypyrimidin-5-yl)benzene-1-sulfonamide typically involves multiple steps. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-yield catalysts, and efficient purification techniques to ensure the consistent quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(2,4-dimethoxypyrimidin-5-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chloro group.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-chloro-N-(2,4-dimethoxypyrimidin-5-yl)benzene-1-sulfonamide is unique due to the presence of both the chloro and pyrimidine groups, which enhance its chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications in medicinal chemistry and industrial processes.

Properties

IUPAC Name

4-chloro-N-(2,4-dimethoxypyrimidin-5-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClN3O4S/c1-19-11-10(7-14-12(15-11)20-2)16-21(17,18)9-5-3-8(13)4-6-9/h3-7,16H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWJDKIZQFHDSHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC=C1NS(=O)(=O)C2=CC=C(C=C2)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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